molecular formula C17H12Cl2N2O3 B3474016 3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B3474016
M. Wt: 363.2 g/mol
InChI Key: HECXBFPCLPMUTD-UHFFFAOYSA-N
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Description

3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Chlorination: Introduction of chlorine atoms can be done using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.

    Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione: Lacks the methoxy and amino groups.

    4-(4-Methoxyphenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione: Lacks the chlorophenyl group.

Uniqueness

The presence of both chlorophenyl and methoxyphenylamino groups in 3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-chloro-1-(4-chlorophenyl)-4-(4-methoxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-24-13-8-4-11(5-9-13)20-15-14(19)16(22)21(17(15)23)12-6-2-10(18)3-7-12/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECXBFPCLPMUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

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